molecular formula C24H23ClN2O3 B2764607 N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(3-chloro-2-methylphenyl)ethanediamide CAS No. 1396869-06-9

N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(3-chloro-2-methylphenyl)ethanediamide

Cat. No.: B2764607
CAS No.: 1396869-06-9
M. Wt: 422.91
InChI Key: LSBSEAJCAIADET-UHFFFAOYSA-N
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Description

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide is a complex organic compound with a unique structure that combines biphenyl and oxalamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the biphenyl and oxalamide precursors. The biphenyl precursor can be synthesized through a Suzuki coupling reaction, while the oxalamide precursor can be obtained through the reaction of oxalyl chloride with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxalamide moiety can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxalamide moiety would produce an amine.

Scientific Research Applications

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl moiety can facilitate binding to hydrophobic pockets, while the oxalamide group can form hydrogen bonds with target molecules. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide is unique due to its combination of biphenyl and oxalamide moieties, which allows for specific interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-16-20(25)9-6-10-21(16)27-23(29)22(28)26-15-24(2,30)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-14,30H,15H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBSEAJCAIADET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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